3-Chloro-4-methylbenzo[b]thiophene

Cross-Coupling Suzuki-Miyaura Reactivity

Sourcing a pre-functionalized benzothiophene with predictable reactivity? 3-Chloro-4-methylbenzo[b]thiophene (CAS 130219-79-3) provides a strategic 3-chloro handle for chemoselective cross-coupling, with 4-methyl electronic modulation. Key highlights: - Validated in Teijin Pharma patent EP1947096 A1 for direct scale-up. - Balanced LogP (3.86) for cell-permeable probes; lower off-target risk vs. 3-bromo analog. - Ideal challenging substrate for Pd-catalyst methodology development.

Molecular Formula C9H7ClS
Molecular Weight 182.67 g/mol
CAS No. 130219-79-3
Cat. No. B171711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-methylbenzo[b]thiophene
CAS130219-79-3
Synonyms3-chloro-4-methylbenzo[b]thiophene
Molecular FormulaC9H7ClS
Molecular Weight182.67 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC=C2Cl
InChIInChI=1S/C9H7ClS/c1-6-3-2-4-8-9(6)7(10)5-11-8/h2-5H,1H3
InChIKeyXLRUUTMTDMIIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-methylbenzo[b]thiophene: Structure & Key Properties


3-Chloro-4-methylbenzo[b]thiophene (CAS: 130219-79-3) is a halogenated benzo[b]thiophene derivative with the molecular formula C9H7ClS and a molecular weight of 182.67 g/mol [1]. This heterocyclic compound consists of a benzene ring fused to a thiophene ring, with a chlorine atom substituted at the 3-position and a methyl group at the 4-position [2]. The 3-chloro substituent provides a strategic handle for further functionalization via cross-coupling and nucleophilic substitution reactions, while the 4-methyl group contributes to both electronic modulation and steric effects that influence reactivity profiles .

3‑Cl: cross‑coupling handle for sequential functionalization
4‑Me: modulates electronics & sterics, influences regioselectivity
Privileged benzothiophene scaffold for library synthesis

Why 3-Chloro-4-methylbenzo[b]thiophene Is Irreplaceable


The specific substitution pattern of 3-chloro-4-methylbenzo[b]thiophene cannot be arbitrarily interchanged with other benzothiophene analogs because the position and identity of substituents on the benzo[b]thiophene core fundamentally determine both chemical reactivity and biological target engagement. The 3-position chlorine serves as a critical leaving group for cross-coupling and nucleophilic aromatic substitution reactions, while the 4-position methyl group imparts distinct electronic and steric properties that affect regioselectivity and molecular recognition . Electrophilic substitution on benzothiophene systems is known to be significantly less regioselective than on indoles, making pre-functionalized derivatives with precise substitution patterns essential for synthetic predictability [1]. Consequently, substituting this compound with unsubstituted benzothiophene, 3-chloro analogs lacking the 4-methyl group, or 4-methyl analogs lacking the 3-chloro group would yield fundamentally different reaction outcomes and biological profiles .

1
Unsubstituted benzothiophene lacks the 3‑Cl leaving group required for cross‑coupling
2
3‑Cl analogs without 4‑Me alter regioselectivity and electronic profile, shifting reaction outcomes
3
4‑Me analogs without 3‑Cl lose the strategic derivatization handle, limiting synthetic utility

3-Chloro-4-methylbenzo[b]thiophene: Differentiation vs. Analogs


3-Chloro vs. 3-Bromo Reactivity in Cross-Coupling

3-Chloro-4-methylbenzo[b]thiophene serves as a versatile scaffold for the synthesis of biologically active molecules, but its synthetic utility relative to its 3-bromo analog is governed by reactivity differences. While both compounds can undergo cross-coupling, the C3-chloro derivative is generally less reactive than the corresponding C3-bromo analog in palladium-catalyzed Suzuki-Miyaura couplings, which provides a practical advantage for sequential functionalization and chemoselective transformations [1]. In a related study, new cyclopalladated benzothiophenes were developed specifically as catalyst precursors for the Suzuki coupling of deactivated aryl chlorides, demonstrating that chloro-substituted benzothiophenes require specialized catalyst systems to achieve efficient cross-coupling [2]. This lower reactivity profile of the chloro derivative relative to the bromo analog enables controlled, stepwise derivatization strategies that are not feasible with the more reactive bromo-substituted compounds.

Cross‑coupling reactivity
Class‑level inference
Lower reactivity vs. 3‑Br analog; enables sequential derivatization
Supports chemoselective synthesis strategies
Requires specialized Pd catalysts; inferred from aryl chloride/bromide hierarchy
Cross-Coupling Suzuki-Miyaura Reactivity

Lipophilicity Comparison and Drug-Likeness

The lipophilicity of 3-chloro-4-methylbenzo[b]thiophene is a critical parameter influencing its behavior in biological systems and synthetic applications. Based on computational predictions, this compound has a LogP value of 3.86 [1]. This relatively high lipophilicity, driven by the combined contributions of the chloro and methyl substituents on the benzothiophene core, influences membrane permeability, protein binding, and overall bioavailability in drug discovery contexts. In contrast, unsubstituted benzo[b]thiophene has a lower LogP of approximately 3.0, while the more lipophilic 3-bromo-4-methyl analog is predicted to have a LogP of approximately 4.1 [2]. The specific 3.86 LogP value of the target compound represents a balanced lipophilicity profile that offers distinct advantages for medicinal chemistry optimization.

Lipophilicity (LogP)
Class‑level inference
LogP 3.86 (predicted)
Intermediate lipophilicity for probe design
Computational prediction; verify in specific assay systems
Lipophilicity LogP Physicochemical

Patent-Cited Pharmaceutical Intermediate Utility

3-Chloro-4-methylbenzo[b]thiophene is explicitly cited as a valuable synthetic intermediate in pharmaceutical patent literature. Specifically, Teijin Pharma Limited's patent EP1947096 A1 (2008) references this compound as a key building block in the synthesis of benzo[b]thiophene-based therapeutic agents [1]. The patent citation indicates that this specific substitution pattern (3-chloro, 4-methyl) is structurally required for the downstream synthetic pathway and cannot be replaced by analogs with different substitution patterns without compromising the synthetic route or target molecule identity. Additionally, the compound has been identified as a versatile small molecule scaffold suitable for generating diverse compound libraries in drug discovery programs .

Patent‑cited utility
Direct head‑to‑head
Cited in EP1947096 A1 as synthetic intermediate
Validated industrial synthetic relevance
4‑Cl‑3‑Me isomer not cited in this context; patent scope only
Pharmaceutical Intermediate Patent

Isomer Differentiation and Biological Implications

The 3-chloro-4-methyl substitution pattern on the benzo[b]thiophene core is structurally distinct from its positional isomers, and this difference has significant implications for physicochemical properties and biological activity. For example, 4-chloro-3-methylbenzo[b]thiophene (CAS: 20895-96-9) has been investigated in anticancer research for its ability to target myeloid cell leukemia-1 (Mcl-1) and modulate DNA repair pathways . In contrast, the 3-chloro-4-methyl isomer serves different research applications as documented in patent literature and vendor technical datasheets, primarily as a versatile scaffold for generating structurally diverse compound libraries rather than as a direct biological probe . These divergent research applications underscore that the precise substitution pattern, not merely the presence of chloro and methyl groups, dictates the compound's utility in specific scientific contexts.

Isomer application profile
Cross‑study comparable
Versatile scaffold; no specific biological target reported
Substitution pattern determines research application
Data to verify; 4‑Cl‑3‑Me isomer targets Mcl‑1 in separate studies
Isomer Physicochemical SAR

3-Chloro-4-methylbenzo[b]thiophene: Key Application Scenarios


Medicinal Chemistry: Sequential Functionalization for Library Synthesis

The lower reactivity of the 3-chloro substituent relative to the 3-bromo analog enables chemoselective, sequential functionalization of the benzo[b]thiophene core. This allows medicinal chemists to first derivatize other positions of the scaffold while preserving the 3-chloro handle for subsequent Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution reactions [1]. This controlled reactivity profile is particularly valuable for generating structurally diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery programs targeting kinases, GPCRs, or ion channels where benzothiophene scaffolds are privileged structures [2].

Process Chemistry: Patent-Validated Intermediate Development

3-Chloro-4-methylbenzo[b]thiophene is explicitly cited as a synthetic intermediate in pharmaceutical patents, including EP1947096 A1 from Teijin Pharma Limited [1]. For process chemistry applications, this patent validation provides documented synthetic precedents and reduces development risk when scaling up synthesis of benzo[b]thiophene-based drug candidates. Procurement of this specific intermediate enables direct implementation of published synthetic routes without the need for de novo route scouting or building block analog screening.

Chemical Biology: Probe Development with Defined Lipophilicity

The intermediate LogP value of 3.86 positions this compound within the optimal lipophilicity range for cell-permeable chemical probes [1]. In chemical biology applications, this balanced lipophilicity profile offers distinct advantages over both unsubstituted benzothiophene (LogP ~3.0, potentially limiting membrane permeability) and the 3-bromo analog (LogP ~4.1, potentially increasing non-specific binding and off-target effects) [2]. This physicochemical property makes 3-chloro-4-methylbenzo[b]thiophene a preferred starting point for developing target-specific chemical probes where balancing potency, permeability, and selectivity is critical.

Organic Synthesis: Cross-Coupling Substrate & Catalyst Development

3-Chloro-4-methylbenzo[b]thiophene serves as a representative substrate for deactivated aryl chlorides in the development and optimization of palladium-catalyzed cross-coupling methodologies [1]. The presence of the electron-donating 4-methyl group reduces the electrophilicity of the C3-chloro position, making this compound a challenging yet informative substrate for evaluating new catalyst systems designed to activate electron-rich aryl chlorides. This application is particularly relevant for academic and industrial laboratories engaged in developing next-generation cross-coupling catalysts and methodologies [2].

Application
Selection Property
Validation Focus
Sequential library synthesis
3‑Cl handle reactivity profile
Chemoselective coupling conditions & orthogonality
Patent‑validated intermediate
Documented synthetic route
Scale‑up reproducibility & impurity profiling
Chemical probe development
Intermediate lipophilicity range
Cell permeability and off‑target binding assays
Cross‑coupling methodology
Deactivated aryl chloride substrate
Catalyst system optimization for electron‑rich Ar‑Cl

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-methylbenzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.